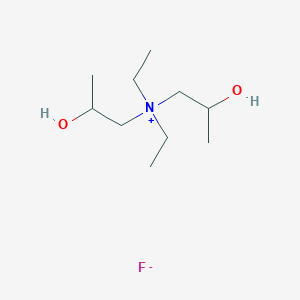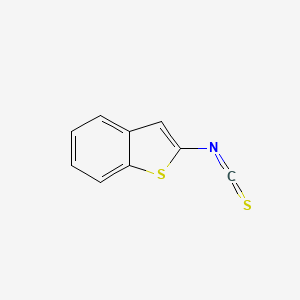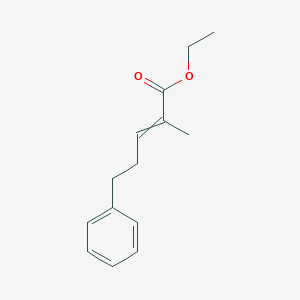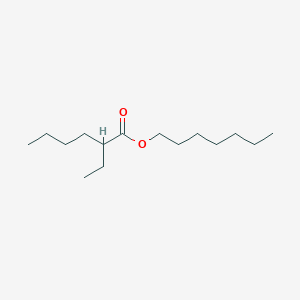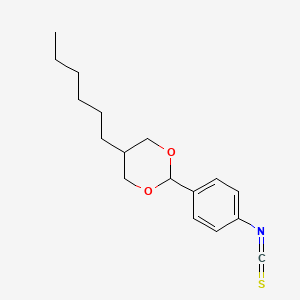
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring substituted with a hexyl chain and an isothiocyanatophenyl group, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, where hexyl halides react with the dioxane ring in the presence of a strong base.
Attachment of the Isothiocyanatophenyl Group: The isothiocyanatophenyl group is attached through a nucleophilic substitution reaction, where an isothiocyanate derivative reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane involves its interaction with molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity can modulate biological pathways and inhibit the function of specific enzymes or proteins, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isothiocyanatophenyl Pyridine: Shares the isothiocyanate group but differs in the core structure.
Isothiocyanato-terphenyl Derivatives: Similar functional groups but with different aromatic systems.
Cyanobiphenyl and Cyanoterphenyl Derivatives: Used in liquid crystal applications, differing in the substituent groups.
Uniqueness
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is unique due to its combination of a dioxane ring, hexyl chain, and isothiocyanatophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
111810-37-8 |
|---|---|
Formule moléculaire |
C17H23NO2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
5-hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane |
InChI |
InChI=1S/C17H23NO2S/c1-2-3-4-5-6-14-11-19-17(20-12-14)15-7-9-16(10-8-15)18-13-21/h7-10,14,17H,2-6,11-12H2,1H3 |
Clé InChI |
ITHVKJPWIJXBIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

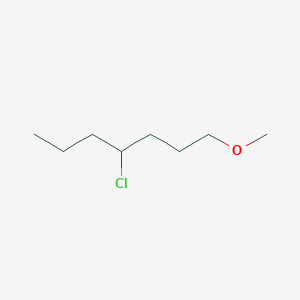
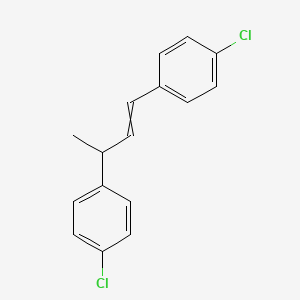
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
